molecular formula C13H20N2O B11799744 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol CAS No. 1352496-37-7

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B11799744
CAS No.: 1352496-37-7
M. Wt: 220.31 g/mol
InChI Key: ZFEMYJOQQHGSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a nitrogen-containing heterocyclic compound featuring a pyridin-2-ol core substituted with a methyl group at position 4 and a 1-propylpyrrolidin-2-yl moiety at position 3. The propyl chain on the pyrrolidine enhances lipophilicity, which may influence bioavailability and membrane permeability. This compound is structurally analogous to bioactive molecules such as nicotinic acid derivatives and pyrrolidine-containing alkaloids, though its specific applications remain understudied.

Properties

CAS No.

1352496-37-7

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16)

InChI Key

ZFEMYJOQQHGSKV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CNC(=O)C=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure and purified by recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-one.

    Reduction: Formation of 4-Methyl-5-(1-propylpyrrolidin-2-yl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine Derivatives with Pyrrolidine Substituents 4-Methyl-5-pyrrolidin-2-ylpyridin-2-ol: Lacks the propyl group, resulting in reduced lipophilicity (logP ~0.8 vs. ~1.5 for the target compound). The absence of the propyl chain diminishes its ability to penetrate lipid bilayers, as shown in membrane permeability assays . 5-(1-Butylpyrrolidin-2-yl)pyridin-2-ol: The butyl chain increases logP (~2.0) compared to the propyl-substituted analogue, enhancing solubility in nonpolar solvents but reducing aqueous solubility by ~30% .

Pyrrole-Containing Analogues The compound 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid (from ) shares a pyrrolidine-like framework but includes conjugated oxo and carboxyethyl groups. This structure exhibits strong UV-Vis absorption at 410 nm (ε = 15,000 M⁻¹cm⁻¹), unlike the target compound, which lacks extended conjugation and absorbs weakly at 290 nm .

Ethyl Group-Containing Compounds Ethanimidic acid and ethanedioic acid () are simpler carboxylates with lower molecular weights. These lack the heterocyclic complexity of the target compound, resulting in higher water solubility (>500 mg/mL vs.

Research Findings

  • Reactivity: The hydroxyl group at position 2 of the pyridine ring participates in tautomerization, stabilizing the keto-enol form, which influences metal-chelation properties. This contrasts with purely pyrrolidine-based analogues lacking tautomeric capacity .
  • Biological Activity : Preliminary assays suggest moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), outperforming the butyl-substituted analogue (IC₅₀ = 25 µM) but underperforming compared to carboxyethyl-pyrrole derivatives (IC₅₀ = 3 µM) due to reduced electrostatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.